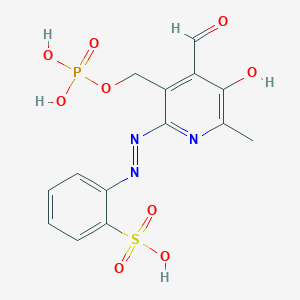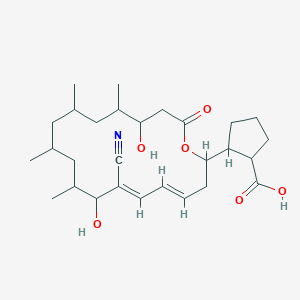
Borrelidin
Vue d'ensemble
Description
Borrelidin is an 18-membered polyketide macrolide derived from several Streptomyces species. It was first discovered in 1949 from Streptomyces rochei. This compound exhibits antibacterial activity by acting as an inhibitor of threonyl-tRNA synthetase and features a nitrile moiety, a unique functionality in natural products . It also shows potent angiogenesis inhibition and has been studied for its antimalarial activity .
Applications De Recherche Scientifique
Borrelidin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound for studying polyketide biosynthesis and enzyme mechanisms.
Medicine: this compound exhibits potent antimalarial, antibacterial, and anti-angiogenic activities.
Mécanisme D'action
Target of Action
The primary target of Borrelidin is the threonyl-tRNA synthetase . This enzyme plays a crucial role in protein synthesis by linking the amino acid L-threonine to its corresponding tRNA .
Mode of Action
This compound acts as an inhibitor of threonyl-tRNA synthetase . By blocking the action of this enzyme, it prevents the amino acid L-threonine from linking to its tRNA . This inhibition disrupts the process of protein synthesis, leading to an induction in the levels of uncharged tRNA, nutritional stress, and ultimately, inhibition of protein synthesis .
Biochemical Pathways
The inhibition of threonyl-tRNA synthetase by this compound affects the protein synthesis pathway . This disruption leads to an increase in uncharged tRNA levels, causing nutritional stress and ultimately inhibiting protein synthesis . The compound’s action is also correlated with the activation of the general control nonderepressible-2 (GCN2) kinase stress responsive pathway .
Pharmacokinetics
It has been found to be more potent than chloroquine or artemether when administered orally against drug-resistant plasmodium yoelii .
Result of Action
This compound’s action results in the inhibition of cell proliferation and the induction of apoptosis . For instance, it has been shown to potently inhibit the proliferation of acute lymphoblastic leukemia (ALL) cell lines, with a half maximal inhibitory concentration of 50 ng/ml . It also increases the level of apoptosis and causes G1 arrest in ALL cell lines .
Analyse Biochimique
Biochemical Properties
Borrelidin interacts with various biomolecules, most notably threonyl-tRNA synthetase . It inhibits protein synthesis by binding to this enzyme , thereby disrupting the normal biochemical reactions within the cell .
Cellular Effects
This compound has a profound effect on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate the MAPKs signaling pathway, which plays a crucial role in cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to threonyl-tRNA synthetase, inhibiting protein synthesis . This interaction leads to changes in the balance of Bcl-2 family proteins, leading to cell apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While information on its stability and degradation is limited, it has been observed to have selective anti-proliferative activity against human cancer cell lines .
Metabolic Pathways
This compound is involved in the inhibition of protein biosynthesis . It interacts with threonyl-tRNA synthetase, a key enzyme in this metabolic pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Borrelidin is biosynthesized by type I polyketide synthase (PKS), followed by post-PKS modifications. The core structure is formed through a series of extension modules involving ketosynthase, acyl transferase, ketoreductase, dehydratase, and enoyl reductase enzymes . The polyketide intermediate undergoes cyclization by thioesterase to release the final product .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Streptomyces rochei strains, followed by isolation and purification using solid-phase extraction and high-performance liquid chromatography . This method ensures the production of this compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Borrelidin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its ability to inhibit protein synthesis by blocking threonyl-tRNA synthetase .
Common Reagents and Conditions: Common reagents used in this compound reactions include malonyl-CoA, methylmalonyl-CoA, and various enzymes such as ketoreductase and dehydratase . The reactions typically occur under mild conditions, ensuring the stability of the compound.
Major Products Formed: The major products formed from this compound reactions include its analogs and derivatives, which are studied for their enhanced biological activities .
Comparaison Avec Des Composés Similaires
Mupirocin: Used to treat bacterial skin infections.
Febrifugine: Active component of the Chinese herb Chang Shan, used for treating malaria-induced fever.
Uniqueness: Borrelidin is unique due to its nitrile moiety and its potent inhibition of threonyl-tRNA synthetase. It also exhibits a broader range of biological activities, including anti-angiogenic and antimalarial effects, making it a valuable compound for various scientific and medical applications .
Propriétés
Numéro CAS |
7184-60-3 |
|---|---|
Formule moléculaire |
C28H43NO6 |
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
2-[(4E,6E)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C28H43NO6/c1-17-12-18(2)14-20(4)27(32)21(16-29)8-5-6-11-25(22-9-7-10-23(22)28(33)34)35-26(31)15-24(30)19(3)13-17/h5-6,8,17-20,22-25,27,30,32H,7,9-15H2,1-4H3,(H,33,34)/b6-5+,21-8+ |
Clé InChI |
OJCKRNPLOZHAOU-SLNPHPKOSA-N |
SMILES |
CC1CC(CC(C(C(=CC=CCC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)C#N)O)C)C |
SMILES isomérique |
CC1CC(CC(C(/C(=C/C=C/CC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)/C#N)O)C)C |
SMILES canonique |
CC1CC(CC(C(C(=CC=CCC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)C#N)O)C)C |
Apparence |
White Lyophilisate |
Pictogrammes |
Irritant |
Synonymes |
(1R,2R)-2-[(2S,4E,6Z,8R,9S,11R,13S,15S,16S)-7-Cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxooxacyclooctadeca-4,6-dien-2-yl]-Cyclopentanecarboxylic Acid; [2S-[2R*(1S*,2S*),4E,6Z,8S*,9R*,11S*,13R*,15R*,16R*]]-2-(7-Cyano-8,16-dihydroxy-9,11,13,15-te |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is borrelidin and what is its primary biological target?
A1: this compound is an 18-membered macrolide antibiotic produced by various Streptomyces species. [, , , ] Its primary biological target is threonyl-tRNA synthetase (ThrRS), an essential enzyme involved in protein synthesis. [, , , , , ]
Q2: How does this compound interact with ThrRS?
A2: this compound acts as a noncompetitive tight-binding inhibitor of ThrRS. [] It binds to a hydrophobic cluster near the enzyme's active site, preventing threonine activation and subsequent aminoacylation of tRNA. [] This binding induces a conformational change in the enzyme, further hindering its activity. []
Q3: What are the downstream effects of this compound's inhibition of ThrRS?
A3: By inhibiting ThrRS, this compound disrupts protein synthesis, ultimately leading to a variety of cellular responses depending on the cell type and concentration used. These responses include:
- Induction of apoptosis: this compound has been shown to induce apoptosis in various cell lines, including endothelial cells, leukemia cells, and hepatocellular carcinoma cells. [, , , , ] This effect is mediated by the activation of caspases, particularly caspase-3 and -8. [, ]
- Cell cycle arrest: this compound can induce cell cycle arrest at the G0/G1 phase in certain cancer cells by modulating the expression of cell cycle regulators such as cyclins, cyclin-dependent kinases (CDKs), and p21. []
- Suppression of angiogenesis: this compound is a potent anti-angiogenic agent, inhibiting the formation of new blood vessels. [, , , , ] This effect is partly mediated by its inhibition of ThrRS and partly through a threonine-independent mechanism involving caspase activation. []
- Induction of the unfolded protein response (UPR): this compound has been shown to activate the UPR in several cancer cell lines, leading to the upregulation of UPR-related genes and ultimately contributing to cell death. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C28H43NO6 and a molecular weight of 489.64 g/mol. []
Q5: What spectroscopic data are available for this compound?
A5: this compound's structure has been elucidated using a combination of spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information on the connectivity and spatial arrangement of atoms within the molecule. [, , , ]
- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound. [, , ]
- Infrared (IR) spectroscopy: Reveals information about the functional groups present in the molecule. []
- Ultraviolet-visible (UV-Vis) spectroscopy: Provides information about the compound's electronic transitions and chromophores. [, ]
- Circular dichroism (CD) spectroscopy: Used to analyze the compound's chirality and conformation. [, ]
Q6: Has the crystal structure of this compound been determined?
A6: Yes, the crystal structures of two isomorphous solvates of this compound have been solved, confirming its unusual structure and absolute configuration. []
Q7: How does the structure of this compound relate to its activity?
A7: Several structure-activity relationship (SAR) studies have been conducted on this compound, revealing key structural features for its biological activity:
- Nitrile group: The nitrile group at C12 is crucial for this compound's inhibitory activity against ThrRS. Replacing it with an aminomethyl group, as seen in this compound B, significantly reduces its activity. []
- Cyclopentane carboxylic acid moiety: This structural element contributes to the binding of this compound to the hydrophobic cluster in ThrRS. [, ] Modifications to this part of the molecule can affect its potency and selectivity. []
- Macrocycle size and conformation: The 18-membered macrocyclic ring and its specific conformation are essential for this compound's biological activity. []
Q8: What are the potential applications of this compound?
A8: this compound's potent biological activities make it a promising candidate for various applications, including:
- Antimalarial agent: this compound exhibits potent activity against drug-resistant strains of Plasmodium, the parasite that causes malaria. [, ] Recent research has shown that this compound analogs can effectively clear malaria infections in mice, making them promising leads for novel antimalarial drug development. []
- Anticancer agent: this compound's anti-angiogenic and pro-apoptotic properties make it a potential candidate for anticancer therapy. [, , , , ] Studies have shown its efficacy against various cancer cell lines, including leukemia, hepatocellular carcinoma, and breast cancer. [, , , ]
- Antifungal agent: this compound exhibits strong antifungal activity against Phytophthora sojae, a major soybean pathogen, showing potential as a biocontrol agent. [, ]
Q9: What are the limitations of this compound as a therapeutic agent?
A9: Despite its promising biological activities, this compound faces some limitations as a therapeutic agent:
- Toxicity: this compound displays cytotoxicity towards various cell types, including healthy cells, which may limit its therapeutic window. [, , ]
- Limited selectivity: Although this compound shows selectivity towards certain cancer cell lines, its activity against some non-malignant cells raises concerns about potential side effects. [, ]
- Stability and formulation: The stability of this compound under various conditions and its optimal formulation for drug delivery require further investigation. [, , ]
Q10: Are there any this compound analogs with improved therapeutic potential?
A11: Yes, researchers have developed this compound analogs with reduced toxicity while retaining anti-angiogenic and antimalarial activity. [, , ] These analogs hold promise for overcoming the limitations of this compound and paving the way for its clinical development.
Q11: What are the known mechanisms of resistance to this compound?
A12: One mechanism of this compound resistance involves increased expression levels of ThrRS. [] This increased enzyme production can counteract the inhibitory effect of this compound, enabling cells to maintain protein synthesis. []
Q12: What analytical methods are used to study this compound?
A12: Various analytical methods are employed to characterize, quantify, and monitor this compound:
- High-performance liquid chromatography (HPLC): Used for separating, identifying, and quantifying this compound from complex mixtures. [, , ]
- Liquid chromatography-mass spectrometry (LC-MS): A powerful technique combining the separation capabilities of HPLC with the detection sensitivity and specificity of MS. []
- Bioassays: Utilize the biological activity of this compound to assess its presence and potency. These assays include antimicrobial susceptibility testing, cell-based assays for cytotoxicity or anti-angiogenic activity, and in vivo models of disease. [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


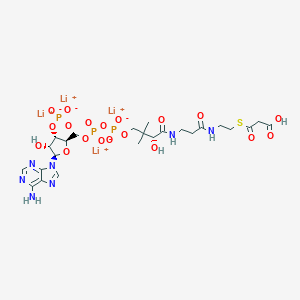
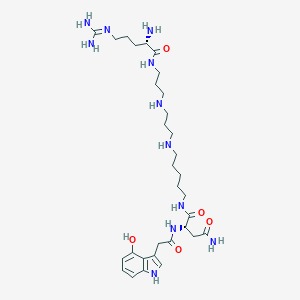
![(3R,7AS)-3-isopropyl-7a-methyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B54457.png)

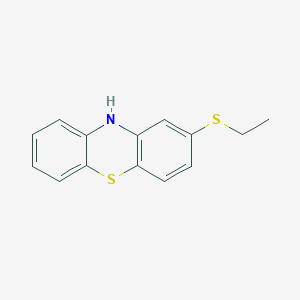
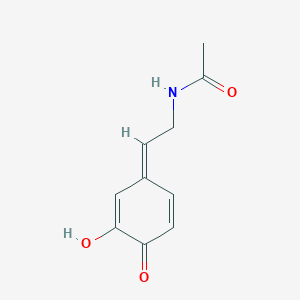
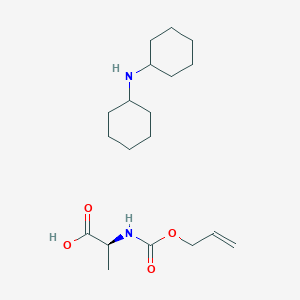
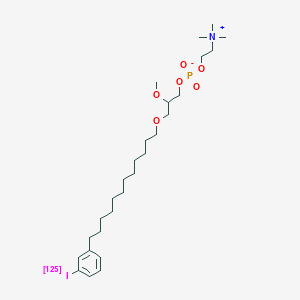
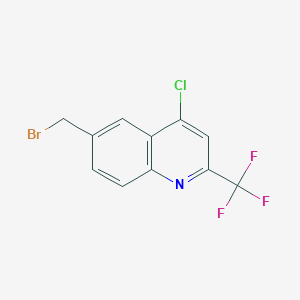
![Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate](/img/structure/B54469.png)
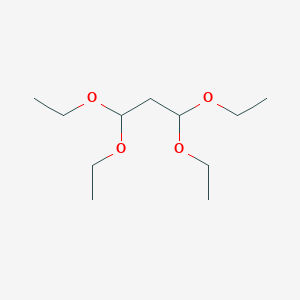
![Palmitic acid, [(hexadecyloxy)methyl]ethylene ester](/img/structure/B54480.png)

